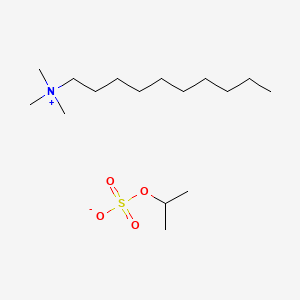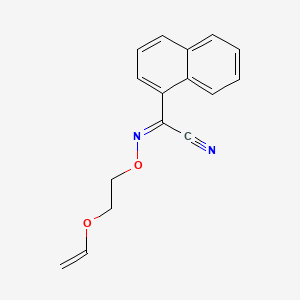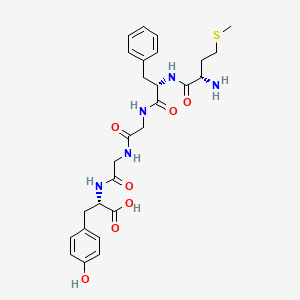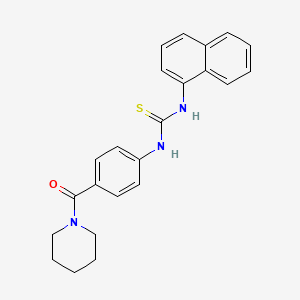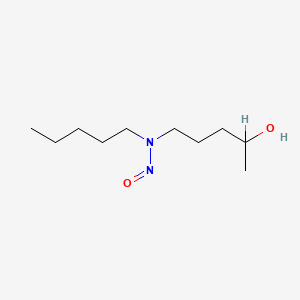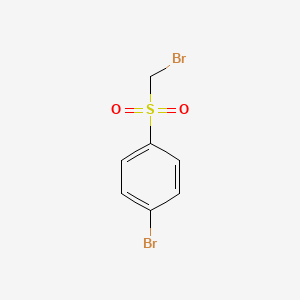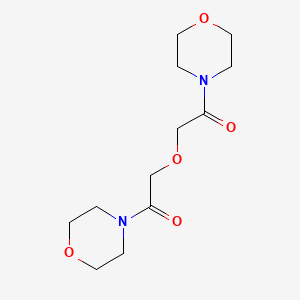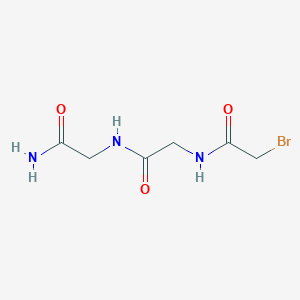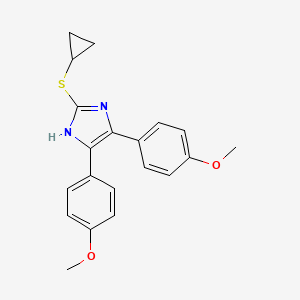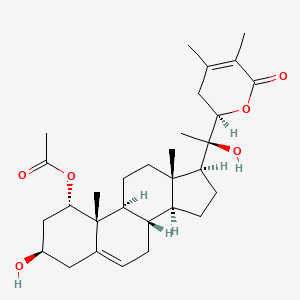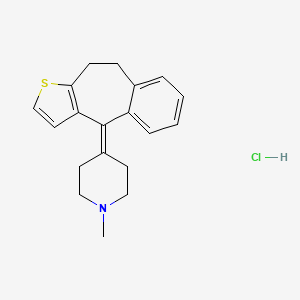
Pizotyline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pizotyline hydrochloride, also known as pizotifen hydrochloride, is a benzocycloheptene-based compound primarily used as a preventive medication to reduce the frequency of recurrent migraine headaches. It is a potent serotonin and tryptamine antagonist, exhibiting weak anticholinergic, antihistamine, and antikinin actions. This compound is known for its sedative and appetite-stimulating properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pizotyline hydrochloride involves several steps, starting with the formation of the benzocycloheptene core. The key steps include:
Cyclization: Formation of the benzocycloheptene ring system.
Substitution: Introduction of the piperidylidine group.
Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Controlled addition of reagents and solvents.
Purification: Crystallization and filtration to obtain the pure hydrochloride salt.
Quality Control: Rigorous testing to ensure compliance with pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Pizotyline hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of certain atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Substituting Agents: Such as halogens or alkyl groups
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties .
Aplicaciones Científicas De Investigación
Pizotyline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying benzocycloheptene derivatives.
Biology: Investigated for its effects on serotonin and histamine receptors.
Medicine: Primarily used for migraine prophylaxis and studied for potential antidepressant effects.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors
Mecanismo De Acción
The mechanism of action of pizotyline hydrochloride involves the inhibition of serotonin and histamine receptors, particularly the 5-HT2A and 5-HT2C receptors. This inhibition reduces the permeability of cranial vessels and the transudation of plasmakinin, thereby altering pain thresholds and preventing migraines .
Comparación Con Compuestos Similares
Similar Compounds
Pizotyline hydrochloride is related to several other compounds, including:
Cyproheptadine: Another serotonin antagonist with similar antihistamine properties.
Propranolol: A beta-blocker used for migraine prophylaxis.
Topiramate: An anticonvulsant used for migraine prevention.
Valproic Acid: An anticonvulsant with migraine prophylactic properties
Uniqueness
This compound is unique due to its combined serotonin and tryptamine antagonistic properties, along with its weak anticholinergic, antihistamine, and antikinin actions. This combination makes it particularly effective for migraine prophylaxis, although its use is limited by side effects such as drowsiness and weight gain .
Propiedades
Número CAS |
73391-87-4 |
|---|---|
Fórmula molecular |
C19H22ClNS |
Peso molecular |
331.9 g/mol |
Nombre IUPAC |
1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine;hydrochloride |
InChI |
InChI=1S/C19H21NS.ClH/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18;/h2-5,10,13H,6-9,11-12H2,1H3;1H |
Clave InChI |
INPORWDLYCTBBN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


